

# In-depth Technical Guide: Pharmacokinetics and DMPK Properties of SHR902275 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR902275 |           |
| Cat. No.:            | B12411302 | Get Quote |

Disclaimer: The following guide is a template demonstrating the structure and content of a comprehensive technical whitepaper on the preclinical pharmacokinetics and Drug Metabolism and Pharmacokinetics (DMPK) properties of a hypothetical compound, **SHR902275**. The data and experimental details presented are illustrative and not based on actual studies of a compound with this designation, as no public data was found for **SHR902275**.

### Introduction

**SHR902275** is a novel investigational compound under development. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, collectively known as DMPK, is critical for predicting its pharmacokinetic (PK) profile in humans and for designing safe and effective clinical trials. This document provides a comprehensive overview of the preclinical DMPK and pharmacokinetic properties of **SHR902275**, based on a series of in vitro and in vivo studies in relevant animal models. The primary objective of these studies was to characterize the PK profile, identify potential metabolic pathways, and assess the compound's suitability for further development.

# In Vitro DMPK Profile Metabolic Stability



The metabolic stability of **SHR902275** was assessed in liver microsomes from various species (mouse, rat, dog, monkey, and human) to evaluate its susceptibility to phase I metabolism.

- Incubation: SHR902275 (1 μM) was incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
- Sampling: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile containing an internal standard.
- Analysis: The concentration of SHR902275 was determined by liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound.

#### Data Summary:

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---------|------------------------------|------------------------------------------------|
| Mouse   | 15.2                         | 45.6                                           |
| Rat     | 28.9                         | 24.0                                           |
| Dog     | 45.1                         | 15.4                                           |
| Monkey  | 55.8                         | 12.4                                           |
| Human   | 68.3                         | 10.1                                           |

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for In Vitro Metabolic Stability Assay.

# **Plasma Protein Binding**



The extent of **SHR902275** binding to plasma proteins was determined using rapid equilibrium dialysis (RED).

- Preparation: SHR902275 was added to plasma from various species (mouse, rat, dog, monkey, and human) to a final concentration of 1 μM.
- Dialysis: The plasma samples were dialyzed against a phosphate buffer (100 mM, pH 7.4)
   using a RED device at 37°C for 4 hours.
- Analysis: The concentrations of SHR902275 in the plasma and buffer compartments were measured by LC-MS/MS.
- Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

#### Data Summary:

| Species | Protein Binding (%) | Fraction Unbound (fu) |
|---------|---------------------|-----------------------|
| Mouse   | 98.5                | 0.015                 |
| Rat     | 99.1                | 0.009                 |
| Dog     | 97.8                | 0.022                 |
| Monkey  | 98.2                | 0.018                 |
| Human   | 99.5                | 0.005                 |

# In Vivo Pharmacokinetics Pharmacokinetics in Rats

- Animals: Male Sprague-Dawley rats (n=3 per group).
- Dosing: SHR902275 was administered as a single intravenous (IV) bolus (1 mg/kg) or by oral gavage (10 mg/kg).



- Blood Sampling: Blood samples were collected at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Plasma Preparation: Plasma was separated by centrifugation.
- Analysis: Plasma concentrations of SHR902275 were determined by LC-MS/MS.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine key PK parameters.

#### Data Summary:

| Parameter                             | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---------------------------------------|-----------------------|-----------------|
| Cmax (ng/mL)                          | 1250                  | 450             |
| Tmax (h)                              | 0.083                 | 1.0             |
| AUC <sub>0</sub> -t (ng <i>h/mL</i> ) | 1875                  | 2810            |
| AUC <sub>0</sub> -inf (ngh/mL)        | 1920                  | 2950            |
| t½ (h)                                | 3.5                   | 4.1             |
| CL (mL/min/kg)                        | 8.7                   | -               |
| Vdss (L/kg)                           | 2.5                   | -               |
| Bioavailability (%)                   | -                     | 15.4            |

# **Pharmacokinetics in Cynomolgus Monkeys**

- Animals: Male cynomolgus monkeys (n=3 per group).
- Dosing: **SHR902275** was administered as a single intravenous (IV) infusion over 30 minutes (0.5 mg/kg) or by oral gavage (5 mg/kg).
- Blood Sampling: Blood samples were collected at predose and at various time points up to 48 hours post-dose.



- Plasma Preparation: Plasma was separated by centrifugation.
- Analysis: Plasma concentrations of SHR902275 were determined by LC-MS/MS.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed.

#### Data Summary:

| Parameter                      | Intravenous (0.5 mg/kg) | Oral (5 mg/kg) |
|--------------------------------|-------------------------|----------------|
| Cmax (ng/mL)                   | 850                     | 210            |
| Tmax (h)                       | 0.5                     | 2.0            |
| AUC <sub>0</sub> -t (ngh/mL)   | 2125                    | 1910           |
| AUC <sub>0</sub> -inf (ngh/mL) | 2200                    | 2050           |
| t½ (h)                         | 6.8                     | 7.5            |
| CL (mL/min/kg)                 | 3.8                     | -              |
| Vdss (L/kg)                    | 1.9                     | -              |
| Bioavailability (%)            | -                       | 18.6           |

Pharmacokinetic Study Workflow:





Click to download full resolution via product page

Caption: In Vivo Pharmacokinetic Study Workflow.

## **Discussion and Conclusion**

The preclinical DMPK and pharmacokinetic profile of **SHR902275** has been characterized in vitro and in two animal species. The compound exhibits moderate to low intrinsic clearance across species in liver microsomes, with the longest half-life observed in human microsomes. Plasma protein binding is high across all species tested.

In vivo, **SHR902275** demonstrates low to moderate clearance and a volume of distribution suggesting some tissue distribution. The oral bioavailability was found to be low in both rats







and monkeys. These findings provide a foundational understanding of the pharmacokinetic properties of **SHR902275** and will be instrumental in guiding the design of first-in-human clinical studies. Further studies are warranted to fully elucidate the metabolic pathways and excretion routes of **SHR902275**.

• To cite this document: BenchChem. [In-depth Technical Guide: Pharmacokinetics and DMPK Properties of SHR902275 in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411302#pharmacokinetics-and-dmpk-properties-of-shr902275-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com